molecular formula C11H10FNS B2473813 (4-Fluorophenyl)(thien-2-yl)methylamine CAS No. 151917-32-7

(4-Fluorophenyl)(thien-2-yl)methylamine

Cat. No.: B2473813
CAS No.: 151917-32-7
M. Wt: 207.27
InChI Key: BOGWHDQPKMAKPT-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(thien-2-yl)methylamine: is an organic compound with the molecular formula C11H10FNS It consists of a fluorophenyl group and a thienyl group attached to a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)(thien-2-yl)methylamine typically involves the reaction of 4-fluorobenzaldehyde with thien-2-ylmethylamine under specific conditions. One common method includes:

    Condensation Reaction: 4-fluorobenzaldehyde is reacted with thien-2-ylmethylamine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-Fluorophenyl)(thien-2-yl)methylamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different functional groups.

    Substitution: It can participate in substitution reactions where the fluorine or thienyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl or thienyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: (4-Fluorophenyl)(thien-2-yl)methylamine can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: It is used in research to study its effects on biological systems and its potential therapeutic applications.

Industry:

    Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(thien-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and thienyl groups contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

    (4-Chlorophenyl)(thien-2-yl)methylamine: Similar structure but with a chlorine atom instead of fluorine.

    (4-Bromophenyl)(thien-2-yl)methylamine: Contains a bromine atom instead of fluorine.

    (4-Methylphenyl)(thien-2-yl)methylamine: Has a methyl group instead of fluorine.

Uniqueness:

    Fluorine Substitution: The presence of a fluorine atom in (4-Fluorophenyl)(thien-2-yl)methylamine enhances its lipophilicity and metabolic stability compared to its chlorine, bromine, or methyl counterparts.

    Biological Activity: The fluorine atom can significantly influence the compound’s biological activity, making it a unique candidate for drug development.

Properties

IUPAC Name

(4-fluorophenyl)-thiophen-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7,11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGWHDQPKMAKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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